

# Application Notes and Protocols for In Vitro Susceptibility Testing of Nafcillin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nafcillin

Cat. No.: B1677895

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These application notes provide detailed protocols for determining the in vitro susceptibility of Staphylococcus species to **nafcillin**. Due to its similar resistance profile and more reliable test performance, oxacillin is routinely used as a surrogate for testing **nafcillin** susceptibility. The methodologies described herein are based on the standards and guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.

## Data Presentation: Interpretive Criteria and Quality Control

Accurate determination of antimicrobial susceptibility is critical for clinical diagnostics and drug development. The following tables summarize the CLSI M100 guidelines for interpreting oxacillin (**nafcillin**) susceptibility results and the expected quality control ranges for the recommended reference strain.

Table 1: CLSI M100 Interpretive Criteria for Oxacillin (**Nafcillin**) against Staphylococcus spp.

Organism	Method	Disk Content	Susceptible	Intermediate	Resistant
Staphylococcus aureus	Broth Dilution (MIC in µg/mL)	-	≤ 2	-	≥ 4
Disk Diffusion (Zone Diameter in mm)	Oxacillin 1 µg	≥ 13	11-12	≤ 10	
Disk Diffusion (Zone Diameter in mm)	Cefoxitin 30 µg	≥ 22	-	≤ 21	
Coagulase-Negative Staphylococci	Broth Dilution (MIC in µg/mL)	-	≤ 0.25	-	≥ 0.5
Disk Diffusion (Zone Diameter in mm)	Oxacillin 1 µg	≥ 18	-	≤ 17	
Disk Diffusion (Zone Diameter in mm)	Cefoxitin 30 µg	≥ 25	-	≤ 24	

Note: Resistance to oxacillin predicts resistance to all other beta-lactam agents, including **nafticillin**. For *S. aureus*, the cefoxitin screen is a more reliable method for detecting *mecA*-mediated oxacillin resistance.

Table 2: CLSI M100 Quality Control Ranges for Oxacillin

Quality Control Strain	Method	Antimicrobial Agent	Concentration/ Disk Content	Acceptable QC Range
Staphylococcus aureus ATCC® 29213™	Broth Microdilution	Oxacillin	-	0.12 - 0.5 µg/mL
Staphylococcus aureus ATCC® 25923™	Disk Diffusion	Oxacillin	1 µg	18 - 24 mm
Disk Diffusion	Cefoxitin	30 µg	23 - 29 mm	

## Experimental Protocols

The following are detailed protocols for the three primary methods of in vitro susceptibility testing for **nafcillin** (via oxacillin) against Staphylococcus species.

### Protocol 1: Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Oxacillin powder, analytical grade
- Staphylococcus isolate and S. aureus ATCC® 29213™
- 0.9% sterile saline
- 0.5 McFarland turbidity standard
- Spectrophotometer

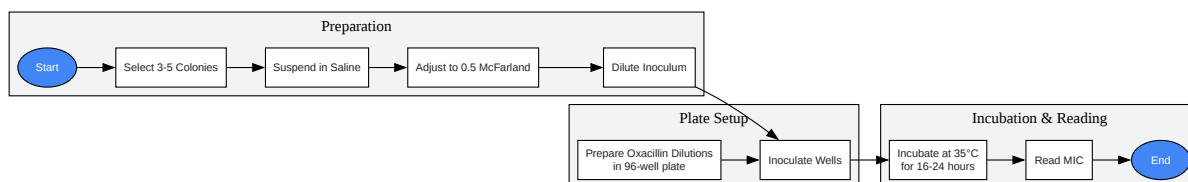
- Pipettes and sterile tips
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

Procedure:

- Antimicrobial Stock Solution Preparation:
  - Prepare a stock solution of oxacillin at a concentration of  $1280\text{ }\mu\text{g/mL}$  in a suitable solvent as per the manufacturer's instructions.
  - Further dilute the stock solution in CAMHB to create a working solution for the dilution series.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the *Staphylococcus* isolate.
  - Suspend the colonies in sterile saline.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately  $1\text{-}2 \times 10^8\text{ CFU/mL}$ ). This can be done visually or with a spectrophotometer.
  - Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5\text{ CFU/mL}$  in each well of the microtiter plate.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the oxacillin working solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to  $64\text{ }\mu\text{g/mL}$ ).
  - The final volume in each well should be  $100\text{ }\mu\text{L}$  after inoculation.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 10  $\mu$ L of the standardized and diluted bacterial suspension.
- Seal the plate to prevent evaporation.
- Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours. For detecting oxacillin resistance, incubation for a full 24 hours is recommended.
- Result Interpretation:
  - Following incubation, visually inspect the wells for bacterial growth (turbidity).
  - The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

#### Workflow for Broth Microdilution



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Caption: Workflow for determining MIC using the broth microdilution method.

## Protocol 2: Disk Diffusion Method (Kirby-Bauer, CLSI M02)

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with an antimicrobial agent.

Materials:

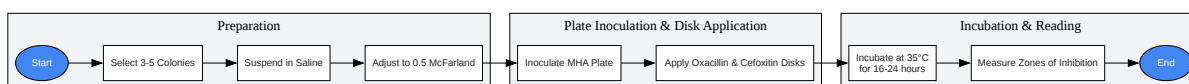
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Oxacillin (1 µg) and Cefoxitin (30 µg) antimicrobial disks
- Staphylococcus isolate and *S. aureus* ATCC® 25923™
- 0.9% sterile saline
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)
- Ruler or caliper

Procedure:

- Inoculum Preparation:
  - Prepare a bacterial inoculum as described in the Broth Microdilution protocol (steps 2a-2c).
- Inoculation of Agar Plate:
  - Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
  - Rotate the swab against the side of the tube to remove excess liquid.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
  - Allow the plate to dry for 3-5 minutes before applying the disks.
- Application of Antimicrobial Disks:

- Using sterile forceps, aseptically place the oxacillin and cefoxitin disks on the surface of the inoculated agar plate.
- Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
- Gently press each disk to ensure complete contact with the agar surface.
- Incubation:
  - Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-18 hours. For oxacillin with *S. aureus*, incubate for a full 24 hours.
- Result Interpretation:
  - After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper on the underside of the plate.
  - Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 1.

#### Workflow for Disk Diffusion



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Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

## Protocol 3: E-test® (Gradient Diffusion Method)

The E-test® utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

**Materials:**

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Oxacillin E-test® strips
- Staphylococcus isolate and appropriate ATCC® quality control strain
- 0.9% sterile saline
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)

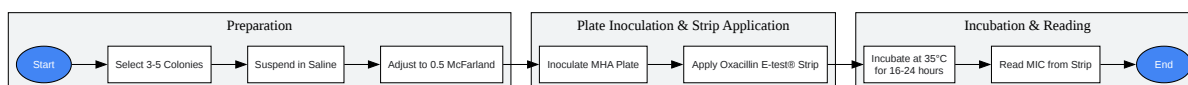
**Procedure:**

- Inoculum Preparation and Plate Inoculation:
  - Prepare the inoculum and inoculate the MHA plate as described in the Disk Diffusion protocol (steps 1 and 2).
- Application of E-test® Strip:
  - Using sterile forceps, carefully place the oxacillin E-test® strip onto the inoculated agar surface with the MIC scale facing upwards.
  - Ensure the entire length of the strip is in contact with the agar. Do not move the strip once it has been applied.
- Incubation:
  - Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For oxacillin resistance detection, 24 hours of incubation is recommended.
- Result Interpretation:



- After incubation, an elliptical zone of inhibition will be visible around the strip.
- Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
- If the intersection falls between two markings, round up to the next highest value.
- Interpret the MIC value according to the criteria in Table 1.

#### Workflow for E-test®



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Caption: Workflow for MIC determination using the E-test® gradient diffusion method.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)